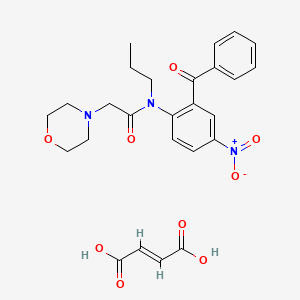
N-Propyl-2'-benzoyl-4'-nitro-2-morpholinoacetanilide maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a benzoyl group, a nitro group, and a morpholino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate typically involves multiple steps, including electrophilic aromatic substitution, nitration, and acylation reactions. The process begins with the nitration of a benzene derivative to introduce the nitro group. This is followed by the acylation of the benzene ring to attach the benzoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Propyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The morpholino group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative, while oxidation of the benzoyl group leads to the formation of a carboxylic acid derivative.
Scientific Research Applications
N-Propyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Propyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Propyl-2’-benzoyl-4’-nitroaniline: Similar structure but lacks the morpholino group.
2-Benzoyl-4-nitroaniline: Lacks both the propyl and morpholino groups.
N-Propyl-4’-nitro-2-morpholinoacetanilide: Lacks the benzoyl group
Uniqueness
N-Propyl-2’-benzoyl-4’-nitro-2-morpholinoacetanilide maleate is unique due to the presence of all three functional groups (benzoyl, nitro, and morpholino), which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
77801-35-5 |
|---|---|
Molecular Formula |
C26H29N3O9 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-2-morpholin-4-yl-N-propylacetamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C22H25N3O5.C4H4O4/c1-2-10-24(21(26)16-23-11-13-30-14-12-23)20-9-8-18(25(28)29)15-19(20)22(27)17-6-4-3-5-7-17;5-3(6)1-2-4(7)8/h3-9,15H,2,10-14,16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
XIXGEKDWDREJRW-WLHGVMLRSA-N |
Isomeric SMILES |
CCCN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2)C(=O)CN3CCOCC3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2)C(=O)CN3CCOCC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















